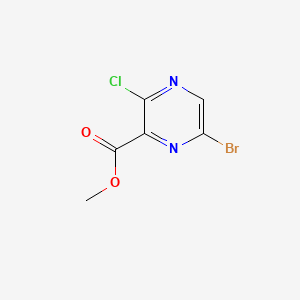

Methyl 6-bromo-3-chloropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-3-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDHAIWCZRNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of Methyl 6-bromo-3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both bromo and chloro substituents on the pyrazine ring, makes it a versatile building block in medicinal chemistry and agrochemical research. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents and pesticides. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with a proposed synthetic pathway.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 13457-28-8 Synonyms: Methyl 3-bromo-6-chloropyrazine-2-carboxylate

The structure of this compound is characterized by a central pyrazine ring substituted with a methyl carboxylate group at position 2, a chloro group at position 3, and a bromo group at position 6.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1] |

| Melting Point | 258-259 °C | [1] |

| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg (Predicted) | [1] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | No quantitative data available. | |

| Storage | 2-8°C, sealed, dry | [1] |

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in publicly accessible scientific literature or databases. Researchers working with this compound would need to perform these analyses to characterize it fully.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic route to this compound would likely start from Methyl 3-aminopyrazine-2-carboxylate. The synthesis would involve a sequence of halogenation reactions.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Considerations

Step 1: Chlorination The first step would involve the chlorination of the starting material, Methyl 3-aminopyrazine-2-carboxylate. This can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The reaction conditions would need to be carefully controlled to favor monochlorination at the desired position.

Step 2: Diazotization and Bromination (Sandmeyer-type Reaction) The resulting chloro-amino-pyrazine intermediate would then undergo a Sandmeyer-type reaction. This involves two key stages:

-

Diazotization: The primary amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Bromination: The diazonium salt is then treated with a bromine source, commonly copper(I) bromide (CuBr), to replace the diazonium group with a bromine atom.

Purification

The final product, this compound, would likely be purified using standard techniques for organic solids. Recrystallization from a suitable solvent system would be a common method to obtain the compound in high purity. The choice of solvent would depend on the solubility characteristics of the product and any remaining impurities. Column chromatography could also be employed if further purification is necessary.

Applications in Research and Development

The utility of this compound lies in its potential for further chemical modification. The differential reactivity of the C-Cl and C-Br bonds can be exploited to selectively introduce different substituents onto the pyrazine ring through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This makes it a valuable precursor for generating libraries of complex molecules for screening in drug discovery and agrochemical development programs.

Caption: Versatility in the synthesis of functionalized pyrazines.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and agricultural applications. While some of its basic physical properties are known, a comprehensive experimental characterization, including detailed spectroscopic and solubility data, is still needed. The proposed synthetic pathway provides a viable route for its preparation, enabling further exploration of its chemical reactivity and utility in organic synthesis.

References

Technical Guide: Methyl 6-bromo-3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document outlines its physicochemical properties, detailed synthetic protocols, and its application in synthetic workflows, particularly in the context of drug discovery and development.

Core Physicochemical Data

This compound is a disubstituted pyrazine derivative featuring both bromo and chloro substituents, making it a versatile intermediate for further chemical modifications. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 251.47 g/mol | [1] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| CAS Number | 13457-28-8 | [1] |

| Melting Point | 258-259 °C | [1] |

| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg | [1] |

| Appearance | Light yellow to brown powder or crystals | [2] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available aminopyrazine precursor. The following protocols are representative methodologies based on related syntheses and general organic chemistry principles.[3]

Experimental Protocol 1: Synthesis of this compound

This synthesis involves a three-step process starting from a methyl aminopyrazine-2-carboxylate derivative.

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

-

Reaction Setup: To a solution of Methyl 3-aminopyrazine-2-carboxylate in a suitable aprotic solvent (e.g., acetonitrile), add a chlorinating agent (e.g., N-chlorosuccinimide).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 75-82 °C.[3]

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, Methyl 3-amino-6-chloropyrazine-2-carboxylate, can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Bromination

-

Reaction Setup: Dissolve the Methyl 3-amino-6-chloropyrazine-2-carboxylate from the previous step in an aqueous solution of a strong acid (e.g., hydrobromic acid).

-

Diazotization: Cool the solution to 0-5 °C in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium salt intermediate.

-

Bromination (Sandmeyer Reaction): Add a solution of copper(I) bromide (CuBr) to the diazonium salt solution. Allow the mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography.

Step 3 (Alternative): Esterification of 3-bromo-6-chloropyrazine-2-carboxylic acid If starting from the corresponding carboxylic acid, a standard esterification can be performed.

-

Reaction Setup: Dissolve 3-bromo-6-chloropyrazine-2-carboxylic acid in methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization or column chromatography.[4]

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in pharmaceutical research, primarily due to the differential reactivity of its two halogen substituents.[1] The bromine atom is generally more susceptible to displacement or participation in cross-coupling reactions than the chlorine atom, allowing for selective functionalization of the pyrazine ring. This is particularly useful in structure-activity relationship (SAR) studies.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol illustrates the use of this compound as a substrate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[5][6]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), a suitable boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80 to 100 °C.

-

Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Caption: Generalized workflow for the use of the title compound in SAR studies.

The ability to generate a diverse library of analogues by varying the boronic acid partner in reactions like the Suzuki coupling allows medicinal chemists to systematically probe the structural requirements for biological activity. This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.

References

- 1. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Structure Elucidation of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals. This document details its chemical properties, a validated synthetic protocol, and available spectroscopic data for its characterization.

Chemical Identity and Properties

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative. The presence of bromo and chloro substituents, along with a methyl carboxylate group on the pyrazine ring, makes it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

| Property | Value | Reference |

| CAS Number | 13457-28-8 | N/A |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1] |

| Melting Point | 258-259 °C | [1] |

| Appearance | Colorless oil |

Synthesis Protocol

A reliable synthetic route for Methyl 3-bromo-6-chloropyrazine-2-carboxylate has been established, starting from Methyl 3-amino-6-chloropyrazine-2-carboxylate. The protocol involves a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

To a solution of methyl 3-amino-6-chloropyrazine-2-carboxylate (2.00 g, 10.7 mmol) in acetic acid (15 mL) at 0 °C, 48% HBr/water (10 mL) was added dropwise, and the mixture was stirred for 30 minutes. A solution of sodium nitrite (2.21 g, 32.0 mmol) in water (5 mL) was then added dropwise, and stirring was continued at 0 °C for an additional 30 minutes. The reaction was quenched with a saturated aqueous sodium bisulfite solution (10 mL) and the mixture was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (Petroleum ether/Ethyl Acetate = 100/1, v/v) to afford methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.05 g, 39%) as a colorless oil.

Spectroscopic Data for Structural Confirmation

The structure of Methyl 3-bromo-6-chloropyrazine-2-carboxylate is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides evidence for the presence of the methyl ester and the pyrazine ring proton.

Table 2: ¹H NMR Data for Methyl 3-bromo-6-chloropyrazine-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.87 | Singlet | 1H | Pyrazine C5-H |

| 3.95 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR, Mass Spectrometry, and IR Spectroscopy

Visualizing the Synthesis and Structure

Diagrams illustrating the synthesis workflow and the chemical structure of Methyl 3-bromo-6-chloropyrazine-2-carboxylate are provided below.

Caption: Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate.

Caption: Structure of Methyl 3-bromo-6-chloropyrazine-2-carboxylate.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. The document details the reaction scheme, experimental protocols, and relevant quantitative data, presented in a clear and structured format to facilitate its application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available Methyl 3-aminopyrazine-2-carboxylate. The pathway involves an initial chlorination of the pyrazine ring, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

The overall transformation can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14[1] | Solid | - |

| Methyl 3-amino-6-chloropyrazine-2-carboxylate | C₆H₆ClN₃O₂ | 187.58[2] | Solid | - |

| This compound | C₆H₄BrClN₂O₂ | 251.47 | Solid | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |

| Methyl 3-aminopyrazine-2-carboxylate | - | - | - |

| Methyl 3-amino-6-chloropyrazine-2-carboxylate | - | - | - |

| This compound | - | - | - |

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis. These protocols are constructed based on established methodologies for similar transformations on heterocyclic systems.

Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate (Chlorination)

This procedure outlines the chlorination of Methyl 3-aminopyrazine-2-carboxylate using N-Chlorosuccinimide (NCS) as the chlorinating agent. Acetonitrile is a suitable solvent for this type of reaction.

Experimental Workflow:

Caption: Workflow for the chlorination of Methyl 3-aminopyrazine-2-carboxylate.

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add N-Chlorosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 75-82°C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 3-amino-6-chloropyrazine-2-carboxylate.

-

Characterize the product by NMR and mass spectrometry.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This procedure details the diazotization of the amino group of Methyl 3-amino-6-chloropyrazine-2-carboxylate, followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromo substituent.

Experimental Workflow:

Caption: Workflow for the Sandmeyer bromination reaction.

Procedure:

-

Suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the suspension to 0-5°C in an ice-water bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water and add it dropwise to the cooled suspension, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until gas evolution ceases.

-

Extract the product from the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by either recrystallization or flash column chromatography to yield this compound.

-

Confirm the structure and purity of the final product using NMR, mass spectrometry, and elemental analysis.

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

Hydrobromic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

-

Copper salts are toxic. Handle with care and dispose of waste according to institutional guidelines.

-

All manipulations should be performed in a well-ventilated fume hood.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources, while adhering to all safety precautions.

References

An In-depth Technical Guide to Methyl 6-bromo-3-chloropyrazine-2-carboxylate: A Key Starting Material in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substitution pattern, featuring both bromo and chloro moieties on the pyrazine ring, renders it a versatile precursor for the synthesis of a wide array of complex nitrogen-containing compounds. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and significant applications, with a particular focus on its role as a key starting material in the production of antiviral agents such as favipiravir. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in research and development.

Introduction

Pyrazine derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and flavorings. The introduction of halogen substituents onto the pyrazine ring significantly enhances their synthetic utility, providing reactive handles for various cross-coupling and nucleophilic substitution reactions. This compound has emerged as a compound of significant interest due to its strategic placement of reactive sites, making it an ideal starting material for the construction of polysubstituted pyrazine systems.

This guide aims to serve as a detailed resource for researchers and professionals engaged in the field of organic synthesis and drug discovery, providing in-depth technical information on this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 433.7±55.0 °C at 760 mmHg | [1] |

| CAS Number | 13457-28-8 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically commences from readily available 3-aminopyrazine-2-carboxylic acid. The synthetic sequence involves esterification, chlorination, and a diazotization-bromination reaction. A scalable process has been outlined in the patent literature, highlighting its industrial relevance.[3]

Synthetic Pathway

The overall synthetic workflow for the preparation of this compound is depicted below. This pathway illustrates the key transformations from the initial starting material to the final product.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of related compounds and represent a viable route to the target molecule.[2][3]

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

-

Procedure: To a suspension of 3-aminopyrazine-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to afford methyl 3-aminopyrazine-2-carboxylate.

Step 2: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

-

Procedure: Methyl 3-aminopyrazine-2-carboxylate is dissolved in a suitable solvent such as acetonitrile. N-chlorosuccinimide (NCS) is added portion-wise to the solution at room temperature. The reaction mixture is stirred until the starting material is consumed. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to yield methyl 3-amino-6-chloropyrazine-2-carboxylate.

Step 3: Diazotization-Bromination of Methyl 3-amino-6-chloropyrazine-2-carboxylate

-

Procedure: Methyl 3-amino-6-chloropyrazine-2-carboxylate is suspended in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified period at this temperature and then allowed to warm to room temperature. The product, this compound, is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes the expected spectroscopic data based on the analysis of closely related structures.[2]

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.71 (s, 1H, pyrazine-H), 4.05 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5 (C=O), 150.4, 149.8, 138.2, 129.7 (pyrazine-C), 53.5 (OCH₃) |

| Mass Spectrometry (EI-MS) | m/z: 250, 252, 254 (M⁺, isotopic pattern for Br and Cl) |

| Infrared (IR) | ν (cm⁻¹): ~1730 (C=O stretch), ~1550, 1450 (pyrazine ring stretch) |

Applications in Pharmaceutical Synthesis

This compound is a highly valuable intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents. The differential reactivity of the bromo and chloro substituents allows for selective functionalization of the pyrazine ring.

Key Intermediate in the Synthesis of Favipiravir

One of the most notable applications of this compound is as a precursor in some synthetic routes towards favipiravir, a broad-spectrum antiviral drug. Although various synthetic strategies for favipiravir exist, those that could potentially utilize intermediates derived from this compound are of significant interest.[4][5] The bromo and chloro groups can be sequentially replaced to introduce the desired functionalities of favipiravir.

The workflow below illustrates the conceptual role of a dihalogenated pyrazine derivative as a key intermediate in the synthesis of antiviral drugs like favipiravir.

Conclusion

This compound stands out as a strategically important starting material in organic synthesis, offering a versatile platform for the development of novel pharmaceutical compounds. Its well-defined synthesis and the differential reactivity of its halogen substituents provide chemists with a powerful tool for constructing complex molecular architectures. The detailed information provided in this guide, from its synthesis and properties to its applications, is intended to support and accelerate research and development efforts in medicinal chemistry and drug discovery. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel therapeutic agents.

References

- 1. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Halogenated Pyrazine Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyrazine esters are pivotal building blocks in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. Their reactivity is governed by the interplay of the electron-deficient pyrazine core, the nature of the halogen substituent, and the position of both the halogen and the ester group. This technical guide provides a comprehensive overview of the synthesis and reactivity of halogenated pyrazine esters, with a focus on key transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in the strategic design and execution of synthetic routes involving these valuable intermediates.

Introduction

Pyrazine rings are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The introduction of a halogen atom and an ester group onto the pyrazine core provides synthetic handles for a diverse range of chemical transformations. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring renders the system electron-deficient, thereby activating attached halogens towards both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. The ester functionality, also an electron-withdrawing group, further influences the reactivity of the ring system and provides a site for subsequent chemical modification.

This guide will systematically explore the factors governing the reactivity of halogenated pyrazine esters and provide practical, data-driven insights into their synthetic applications.

Synthesis of Halogenated Pyrazine Esters

The preparation of halogenated pyrazine esters can be achieved through several synthetic routes, often starting from commercially available pyrazine-2-carboxylic acid or its derivatives.

2.1. Chlorination

Chloropyrazine esters are commonly synthesized from the corresponding hydroxypyrazine esters using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, direct chlorination of the pyrazine ring can be achieved, though this may lead to mixtures of products. A common precursor, 5-chloropyrazine-2-carboxylic acid, can be prepared from methyl 5-chloropyrazine-2-carboxylate via hydrolysis.[1]

2.2. Bromination

Bromination can be accomplished using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent. The regioselectivity of the bromination is influenced by the existing substituents on the pyrazine ring.

2.3. Iodination

Iodinated pyrazine esters can be prepared through various methods, including electrophilic iodination using iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. Another route involves the Sandmeyer reaction of an aminopyrazine ester.

Table 1: Selected Synthetic Protocols for Halogenated Pyrazine Precursors

| Precursor | Starting Material | Reagents and Conditions | Yield (%) |

| 3-chloropyrazine-2-carboxamide | 3-chloro-pyrazine-2-carbonitrile | Controlled hydrolysis (specific pH and temperature) | High |

| 5-chloropyrazine-2-carboxylic acid | methyl 5-chloropyrazine-2-carboxylate | LiOH, water | High[1] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline | DCC, DMAP, DCM, 0 °C to RT, 18h | 83[2] |

Reactivity of Halogenated Pyrazine Esters

The reactivity of halogenated pyrazine esters is primarily dictated by two main factors:

-

The Nature of the Halogen: The reactivity generally follows the order I > Br > Cl > F. This trend is attributed to the decreasing carbon-halogen bond strength down the group, which facilitates the oxidative addition step in palladium-catalyzed reactions and the departure of the halide in SNAr reactions.[3]

-

Position of the Halogen: The positions on the pyrazine ring are not electronically equivalent. The carbons adjacent to the nitrogen atoms (positions 2, 3, 5, and 6) are more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition compared to other positions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes halogenated pyrazine esters susceptible to nucleophilic aromatic substitution. This reaction typically proceeds via a Meisenheimer complex intermediate.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

The rate of SNAr is influenced by the strength of the nucleophile, the nature of the halogen, and the solvent. Electron-withdrawing groups on the pyrazine ring, such as the ester group, enhance the rate of substitution.

Table 2: Nucleophilic Aromatic Substitution of Halogenated Pyrazines

| Halopyrazine Derivative | Nucleophile | Conditions | Product | Yield (%) |

| 3-chloropyrazine-2-carboxamide | Substituted benzylamines | THF, triethylamine | 3-benzylaminopyrazine-2-carboxamides | - |

| 2-chloropyrimidine | Piperidine | Ethanol, 40 °C | 2-(piperidin-1-yl)pyrimidine | - (Rate constant data)[4] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and halogenated pyrazine esters are excellent substrates for these transformations.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between a halogenated pyrazine ester and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents.

Table 3: Suzuki-Miyaura Coupling of Halogenated Pyrazine Derivatives

| Halopyrazine Derivative | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 90 °C, 24h | 60-85[2] |

| 2-chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex | K₂CO₃ | Toluene/water | 100 °C | -[1] |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | - | 71[4] |

| 4-bromochlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | - | - | -[5] |

The Stille coupling involves the reaction of a halogenated pyrazine ester with an organostannane reagent. This reaction is highly versatile and tolerates a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.[6][7]

Table 4: Stille Coupling of Halogenated Pyrazine Derivatives

| Halopyrazine Derivative | Organostannane | Catalyst / Ligand | Solvent | Conditions | Yield (%) |

| Stannylated pyrazine | 4-methoxybenzoyl chloride | Pd₂(dba)₃ / P(o-tol)₃ | - | - | 70 |

| 2,3-dichloropyrazine | Stannylated terpyridine | - | - | - | 73 |

| Aryl Halides | Organostannanes | Pd(0) or Pd(II) complexes | Various | - | High[7][8] |

The Sonogashira coupling is used to form a C-C bond between a halogenated pyrazine ester and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.[9][10]

Table 5: Sonogashira Coupling of Halogenated Pyrazine Derivatives

| Halopyrazine Derivative | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |

| 3,6-dicarbonyl-2-chloropyrazine | 1-hexyne | Pd-Cu | - | - | - | -[11] |

| 4-iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | 75 °C, 72h | <2 (batch), 60 (flow)[12] |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 °C, 3h | 85[13] |

| 2-chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | - | 72[13] |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling a halogenated pyrazine ester with a primary or secondary amine. This reaction has broad substrate scope and generally proceeds under milder conditions than traditional C-N bond-forming reactions.[14][15][16]

Table 6: Buchwald-Hartwig Amination of Halogenated Pyrazine Derivatives

| Halopyrazine Derivative | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) |

| Bromo-aromatic | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C, 8h | -[1] |

| 4-chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux, 6h | 94[9] |

| Aryl chlorides | Various amines | BippyPhos/[Pd(cinnamyl)Cl]₂ | - | - | - | High[17] |

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving halogenated pyrazine esters.

General Procedure for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

To a reaction vessel is added the halogenated pyrazine ester (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, aqueous Na₂CO₃ (2 M, 2.0 mL).[3] A solvent system, such as a mixture of toluene (5 mL) and ethanol (2 mL), is then added. The mixture is thoroughly degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for the required time, typically monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Stille Coupling

In a flask, the halogenated pyrazine ester (1.0 eq), the organostannane (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a solvent such as anhydrous toluene are combined under an inert atmosphere. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and may be treated with a fluoride solution (e.g., aqueous KF) to precipitate tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the final product.

General Procedure for Sonogashira Coupling

A mixture of the halogenated pyrazine ester (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) salt like CuI (0.04 mmol) is prepared in a suitable solvent, often a mixture of an amine base (e.g., triethylamine) and another organic solvent (e.g., THF).[12][18] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After stirring for a few hours to overnight, the reaction is monitored for completion. The workup usually involves removing the solvent, partitioning the residue between water and an organic solvent, and then washing, drying, and concentrating the organic phase. Purification by column chromatography provides the desired alkynylated pyrazine ester.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the halogenated pyrazine ester (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) are combined.[1][19] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated to 80-110 °C with stirring for the necessary duration, with progress monitored by TLC or LC-MS. After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and evaporated. The crude product is purified by flash chromatography to give the desired N-aryl or N-alkyl pyrazine ester.

Factors Influencing Reactivity

Several factors can be modulated to optimize the outcome of reactions with halogenated pyrazine esters:

-

Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. For instance, ligands like XPhos and SPhos are highly effective in Buchwald-Hartwig aminations.[9]

-

Base: The choice of base is critical in many of these reactions. In Suzuki-Miyaura coupling, the base activates the boronic acid. In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine. The base must be compatible with the functional groups present in the substrates.

-

Solvent: The solvent can significantly influence reaction rates and yields. Aprotic polar solvents like DMF and dioxane are commonly used in cross-coupling reactions.

-

Temperature: Reaction rates are generally increased at higher temperatures. However, elevated temperatures can also lead to side reactions and decomposition of catalysts or substrates. Microwave irradiation can sometimes be used to accelerate reactions and improve yields.

Conclusion

Halogenated pyrazine esters are highly valuable and versatile intermediates in organic synthesis. Their reactivity, governed by the electron-deficient pyrazine core and the nature of the halogen, allows for a wide range of transformations. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, provide efficient routes to functionalized pyrazine derivatives. A thorough understanding of the factors influencing these reactions, as detailed in this guide, is essential for the successful design and implementation of synthetic strategies in drug discovery and materials science. By carefully selecting the appropriate reaction conditions, researchers can effectively utilize halogenated pyrazine esters to construct complex molecular targets with high efficiency and selectivity.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Stille Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. mdpi.com [mdpi.com]

- 18. scribd.com [scribd.com]

- 19. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of Methyl 6-bromo-3-chloropyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Due to the limited availability of public experimental spectroscopic data, this document presents a combination of reported physical properties and predicted spectroscopic values to serve as a reference for researchers.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₆H₄BrClN₂O₂.[1] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1] |

| CAS Number | 13457-28-8 | |

| Appearance | Solid | |

| Melting Point | 258-259 °C | [1] |

| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg | [1] |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound based on its chemical structure. These values are intended to provide a baseline for the identification and characterization of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the aromatic proton on the pyrazine ring and the protons of the methyl ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Pyrazine C5-H |

| ~4.0 | Singlet | 3H | O-CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~150 | Pyrazine C-Cl |

| ~145 | Pyrazine C-Br |

| ~140 | Pyrazine C-COOCH₃ |

| ~135 | Pyrazine C-H |

| ~53 | O-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will likely be dominated by the strong absorption of the carbonyl group from the ester.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.

| m/z | Relative Intensity (%) | Assignment |

| 250/252/254 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ |

| 219/221/223 | Variable | [M - OCH₃]⁺ |

| 191/193/195 | Variable | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid (KBr pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Visualizations

The following diagrams illustrate a plausible synthetic pathway for this compound and a general workflow for its spectroscopic characterization.

References

An In-depth Technical Guide to Methyl 6-bromo-3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. This document details its commercial availability, physicochemical properties, synthesis, and significant applications in drug discovery, with a focus on its role as a versatile intermediate.

Chemical Identity and Properties

This compound, more systematically named Methyl 3-bromo-6-chloropyrazine-2-carboxylate, is a disubstituted pyrazine derivative. The presence of two distinct halogen atoms at positions 3 and 6, along with a methyl ester at position 2, provides multiple reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 13457-28-8 | [1][2][3] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |

| Molecular Weight | 251.47 g/mol | [3][4] |

| Melting Point | 258-259 °C | [3] |

| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg | [3] |

| MDL Number | MFCD13195362 | [3][4] |

| Storage Conditions | 2-8°C, sealed, dry | [3] |

Note: Spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound are typically available from the supplier upon request with a Certificate of Analysis (CoA).

Commercial Availability

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is commercially available from various chemical suppliers, primarily for research and development purposes. Purity levels are generally high, often exceeding 95-97%. It is available in quantities ranging from milligrams to multiple grams. For larger quantities, inquiries for bulk or custom synthesis are typically accommodated by suppliers.

Table 2: Commercial Suppliers of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | - | Inquire |

| BLD Pharm | - | Inquire |

| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g |

| MySkinRecipes | 95% | 250mg, 1g, 5g |

| ChemUniverse | 95% | Inquire |

| CP Lab Safety | min 97% | 10g |

Pricing is subject to change and is dependent on the supplier and quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis and Experimental Protocols

The synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate can be achieved through a multi-step process starting from a suitable pyrazine precursor. A common synthetic route involves the diazotization and subsequent bromination of an amino-chloropyrazine derivative. The following is a representative experimental protocol adapted from a patented process for a structurally related compound.

Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate from Methyl 3-amino-6-chloropyrazine-2-carboxylate

This synthesis involves two key steps: diazotization of the amino group followed by a Sandmeyer-type bromination.

Experimental Protocol:

Step 1: Diazotization

-

In a reaction vessel equipped with a stirrer and cooling bath, suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Bromination (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. The temperature should be carefully controlled, typically between 0 °C and room temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the evolution of nitrogen gas ceases.

-

The crude product can then be isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography to obtain Methyl 3-bromo-6-chloropyrazine-2-carboxylate.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 3-bromo-6-chloropyrazine-2-carboxylate | 13457-28-8 [sigmaaldrich.com]

- 3. Methyl 3-bromo-6-chloropyrazine-2-carboxylate [myskinrecipes.com]

- 4. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to Methyl 6-bromo-3-chloropyrazine-2-carboxylate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and chemical applications of Methyl 6-bromo-3-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document addresses the compound under its more commonly indexed name, Methyl 3-bromo-6-chloropyrazine-2-carboxylate.

Chemical and Physical Properties

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative. Its physical and chemical properties are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1] |

| CAS Number | 13457-28-8 | |

| MDL Number | MFCD13195362 | [1] |

| Appearance | Solid | |

| Melting Point | 258-259 °C | [1] |

| Boiling Point | 433.7±55.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% |

Safety and Handling

Proper handling of Methyl 3-bromo-6-chloropyrazine-2-carboxylate is crucial to ensure laboratory safety. The compound is classified as an irritant and requires careful handling to avoid exposure.

Hazard Identification

| Hazard | Description |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

| Precaution | Description |

| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield). |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, and spray. Wash hands and any exposed skin thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

Storage and Disposal

| Aspect | Recommendation |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1] |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |

Experimental Protocols and Synthetic Applications

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to introduce substituents onto the pyrazine ring. Its reactive halogen atoms make it an excellent substrate for reactions such as the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of Methyl 3-bromo-6-chloropyrazine-2-carboxylate with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Methyl 3-bromo-6-chloropyrazine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add Methyl 3-bromo-6-chloropyrazine-2-carboxylate, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the pyrazine substrate.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualization of Synthetic Workflows

Due to its nature as a synthetic intermediate, Methyl 3-bromo-6-chloropyrazine-2-carboxylate is not directly involved in biological signaling pathways. Instead, its significance lies in its role as a precursor to biologically active molecules. The following diagrams illustrate its utility in synthetic chemistry.

A structurally related compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, serves as a key intermediate in the synthesis of the antiviral drug Favipiravir. This highlights the importance of this class of pyrazine derivatives in drug discovery.

Conclusion

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a valuable and versatile intermediate in organic synthesis. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development. Its application in the synthesis of complex heterocyclic compounds, particularly through cross-coupling reactions, underscores its importance in the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 6-bromo-3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 6-bromo-3-chloropyrazine-2-carboxylate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex heterocyclic compounds.[1]

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features two distinct halogen atoms, a bromine and a chlorine, attached to the pyrazine core. The differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions allows for selective functionalization. In Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling selective substitution at the 6-position.[2][3] This regioselectivity is crucial for the controlled synthesis of 6-aryl-3-chloropyrazine derivatives, which can be further modified at the chlorine position in subsequent reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[3][4] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[5]

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on several key parameters:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (Pd(OAc)₂) with a ligand, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The ligand stabilizes the palladium center and influences its reactivity.

-

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary for the solubility of the inorganic base.

-

Temperature: The reaction temperature is an important factor, with most Suzuki couplings being conducted at elevated temperatures, often in the range of 80-100 °C, to ensure a reasonable reaction rate.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Analogous Bromo-Chloro Heterocycles

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various bromo-chloro substituted heteroaromatic compounds with arylboronic acids, which can serve as a guide for optimizing the reaction of this compound.

| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 85[6] |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 70 |

| 5 | 9-benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 24 | 85 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar heteroaryl bromides.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the Schlenk tube.

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

To the reaction mixture, add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Place the Schlenk tube in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-aryl-3-chloropyrazine-2-carboxylate.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Methyl 6-bromo-3-chloropyrazine-2-carboxylate: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its pyrazine core is a key pharmacophore in numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2][3][4][5] The presence of two distinct halogen substituents, a bromine and a chlorine atom, at positions 6 and 3 respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the generation of diverse molecular scaffolds for drug discovery and development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, namely Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Key Applications in Medicinal Chemistry

The pyrazine ring system is a privileged scaffold in medicinal chemistry due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1] Consequently, numerous pyrazine-based compounds have been developed as potent kinase inhibitors for the treatment of cancer and other diseases.[6][7] Furthermore, pyrazine derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4]

This compound provides a strategic starting point for the synthesis of libraries of substituted pyrazines. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective substitution, where the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions. This feature is instrumental in the systematic exploration of structure-activity relationships (SAR).

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions based on protocols for structurally similar halo-pyrazines and other halo-heterocycles. These conditions can serve as a starting point for the optimization of reactions using this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Reagents/Conditions | Typical Range | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 2-10 mol% | Catalyst choice can significantly impact yield and reaction time. |

| Ligand | SPhos, XPhos, RuPhos | 4-15 mol% | Often used in conjunction with Pd(OAc)₂. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | The choice of base can influence the reaction rate and side product formation. |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | 1.1-1.5 equivalents | Pinacol esters can be used to improve stability and reduce side reactions. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 4:1 to 10:1 ratio | Degassed solvents are crucial to prevent catalyst deactivation. |

| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the coupling partners. | |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Reagents/Conditions | Typical Range | Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalysts are often preferred for their stability. |

| Ligand | BINAP, Xantphos, DavePhos | 2-10 mol% | Bulky, electron-rich phosphine ligands are generally effective. |

| Base | NaOtBu, KOtBu, Cs₂CO₃ | 1.2-2.0 equivalents | Strong, non-nucleophilic bases are required. |

| Amine | Primary anilines, Secondary amines, Heterocyclic amines | 1.0-1.5 equivalents | The nature of the amine can affect the optimal reaction conditions. |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous | Anhydrous and degassed solvents are essential. |

| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines. | |

| Reaction Time | 2-18 hours | Monitored by TLC or LC-MS. |

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Note: These protocols are intended as a starting point and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the selective substitution of the bromide at the C6 position of the pyrazine ring.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

SPhos (0.10 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

In a separate vial, weigh palladium(II) acetate and SPhos, and add them to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 6-aryl-3-chloropyrazine-2-carboxylate.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline

This protocol outlines a general procedure for the C-N bond formation at the C6 position of the pyrazine ring.

Materials:

-

This compound (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous and degassed)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-